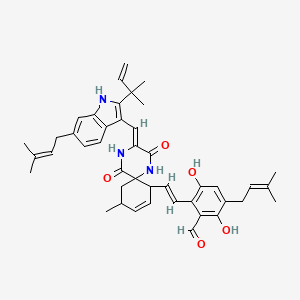

Aurechinulin

Description

Properties

CAS No. |

64838-15-9 |

|---|---|

Molecular Formula |

C43H49N3O5 |

Molecular Weight |

687.9 g/mol |

IUPAC Name |

2,5-dihydroxy-3-(3-methylbut-2-enyl)-6-[(E)-2-[(3Z)-8-methyl-3-[[2-(2-methylbut-3-en-2-yl)-6-(3-methylbut-2-enyl)-1H-indol-3-yl]methylidene]-2,5-dioxo-1,4-diazaspiro[5.5]undec-9-en-11-yl]ethenyl]benzaldehyde |

InChI |

InChI=1S/C43H49N3O5/c1-9-42(7,8)39-33(31-18-14-28(13-10-25(2)3)20-35(31)44-39)22-36-40(50)46-43(41(51)45-36)23-27(6)12-16-30(43)17-19-32-34(24-47)38(49)29(21-37(32)48)15-11-26(4)5/h9-12,14,16-22,24,27,30,44,48-49H,1,13,15,23H2,2-8H3,(H,45,51)(H,46,50)/b19-17+,36-22- |

InChI Key |

DTORJNDWFNFRER-BPSKCCMSSA-N |

SMILES |

CC1CC2(C(C=C1)C=CC3=C(C=C(C(=C3C=O)O)CC=C(C)C)O)C(=O)NC(=CC4=C(NC5=C4C=CC(=C5)CC=C(C)C)C(C)(C)C=C)C(=O)N2 |

Isomeric SMILES |

CC1CC2(C(C=C1)/C=C/C3=C(C=C(C(=C3C=O)O)CC=C(C)C)O)C(=O)N/C(=C\C4=C(NC5=C4C=CC(=C5)CC=C(C)C)C(C)(C)C=C)/C(=O)N2 |

Canonical SMILES |

CC1CC2(C(C=C1)C=CC3=C(C=C(C(=C3C=O)O)CC=C(C)C)O)C(=O)NC(=CC4=C(NC5=C4C=CC(=C5)CC=C(C)C)C(C)(C)C=C)C(=O)N2 |

Synonyms |

aurechinulin aurechinuline |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies in Academic Research

Fungal Bioprospecting and Identification of Aurechinulin-Producing Microorganisms

Bioprospecting for novel bioactive compounds has led to the identification of numerous microorganisms capable of producing this compound. Fungi, in particular, are a rich source of this and other structurally related alkaloids.

The genus Aspergillus is a well-documented and significant producer of a diverse array of indole (B1671886) diketopiperazine alkaloids, including this compound. frontiersin.orgtandfonline.com These fungi are ubiquitous in various environments, from terrestrial soils to marine sediments and as endophytes within plants. frontiersin.orgacs.org Research has frequently isolated this compound and its derivatives from species such as Aspergillus amstelodami. psu.eduknowthecause.com Other species like Aspergillus chevalieri, Aspergillus fumigatus, and Aspergillus taichungensis are also known to produce a variety of indole diketopiperazine alkaloids, highlighting the metabolic diversity within this genus. frontiersin.org The production of these compounds is often linked to the specific ecological niche and growth conditions of the fungal strain. tandfonline.com

| Aspergillus Species | Known to Produce Indole Diketopiperazine Alkaloids | Reference |

| Aspergillus amstelodami | Yes (including this compound) | psu.eduknowthecause.com |

| Aspergillus chevalieri | Yes | frontiersin.orgmdpi.comnih.gov |

| Aspergillus fumigatus | Yes | frontiersin.org |

| Aspergillus taichungensis | Yes | frontiersin.org |

| Aspergillus ochraceus | Yes | frontiersin.org |

| Aspergillus sp. SK-28 | Yes | acs.org |

| Aspergillus sp. FS445 | Yes | tandfonline.com |

| Aspergillus niveoglaucus | Yes | nih.gov |

Ecological and Biotechnological Contexts of this compound Production

The production of this compound by fungi is not arbitrary; it is often linked to specific ecological roles and holds potential for various biotechnological applications.

In their natural habitats, secondary metabolites like this compound are believed to play several crucial roles. These can include acting as chemical defense mechanisms against competing microorganisms, such as bacteria and other fungi. frontiersin.org The production of such compounds may also be involved in symbiotic relationships or in pathogenic interactions with host organisms. For instance, some indole diketopiperazine alkaloids have been shown to possess antibacterial and antifungal properties, suggesting a role in niche competition. frontiersin.org The ecological function of this compound itself is an area of ongoing research, with studies exploring its impact on microbial communities and its role in the producing fungus's survival and propagation.

The bioactive nature of this compound and related indole diketopiperazine alkaloids has attracted significant interest from a biotechnological perspective. Research has investigated their potential as scaffolds for the development of new therapeutic agents. For example, various indole diketopiperazine alkaloids have demonstrated cytotoxic activities against cancer cell lines and antibacterial properties against clinically relevant pathogens like Staphylococcus aureus. frontiersin.org Some compounds from this class have also been explored for their neuroprotective effects in models of Parkinson's disease. nih.gov The diverse biological activities of these fungal metabolites underscore their potential for applications in medicine and agriculture, driving further bioprospecting and research into their production and mechanisms of action. ebi.ac.ukresearchgate.net

Advanced Isolation and Purification Methodologies for this compound in Research Settings

The isolation and purification of this compound from fungal cultures in a research context involve a multi-step process that leverages the compound's physicochemical properties. The goal is to obtain a highly pure sample for structural elucidation and bioactivity testing. atlanchimpharma.com

The initial step typically involves the extraction of the fungal biomass or fermentation broth with an appropriate organic solvent, such as ethyl acetate. nih.gov This crude extract contains a complex mixture of metabolites. To isolate this compound, researchers employ various chromatographic techniques.

A common approach involves subjecting the crude extract to column chromatography using a stationary phase like silica (B1680970) gel or Sephadex LH-20. tandfonline.com This allows for the separation of compounds based on their polarity or size. Fractions are collected and analyzed, often using thin-layer chromatography (TLC), to identify those containing the target compound.

For further purification, high-performance liquid chromatography (HPLC) is a powerful and widely used technique. masterorganicchemistry.comwaters.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., methanol-water or acetonitrile-water), is particularly effective for separating indole alkaloids like this compound. masterorganicchemistry.com The use of a photodiode array (PDA) or mass spectrometry (MS) detector coupled with the HPLC system allows for the detection and preliminary identification of the target compound based on its UV absorbance and mass-to-charge ratio. nih.gov

In some cases, semi-preparative or preparative HPLC is used to isolate larger quantities of the pure compound. atlanchimpharma.com The final step often involves crystallization of the purified this compound from a suitable solvent system to obtain a crystalline solid. masterorganicchemistry.com The purity and structure of the isolated this compound are then confirmed using a combination of spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) and high-resolution mass spectrometry (HRMS). tandfonline.comnih.gov

| Technique | Purpose in this compound Isolation & Purification |

| Solvent Extraction | Initial extraction of metabolites from fungal culture |

| Column Chromatography (e.g., Silica Gel, Sephadex) | Initial separation of compounds from the crude extract |

| Thin-Layer Chromatography (TLC) | Monitoring fractions and identifying those containing the target compound |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and purification of this compound |

| Mass Spectrometry (MS) | Detection and structural confirmation based on mass-to-charge ratio |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of the purified compound |

| Crystallization | Final purification step to obtain a highly pure crystalline solid |

Aurechinulin Biosynthesis: Pathways, Enzymology, and Genetics

Elucidation of Biosynthetic Precursors and Building Blocks

The biosynthesis of aurechinulin, a mycotoxin produced by fungi such as Aspergillus amstelodami, originates from fundamental metabolic building blocks. knowthecause.comresearchgate.net Isotopic labeling studies have been instrumental in identifying anthranilic acid as a key precursor to the this compound core. nih.gov This aromatic acid serves as the initial scaffold upon which the final complex structure is assembled.

The biosynthetic pathway further involves the condensation of anthranilic acid with two malonyl-CoA units. nih.gov Malonyl-CoA, a common building block in fatty acid and polyketide synthesis, is derived from the carboxylation of acetyl-CoA. These initial steps highlight the convergence of primary and secondary metabolic pathways in the production of this compound.

In addition to these core components, the biosynthesis requires a prenyl group donor, typically dimethylallyl pyrophosphate (DMAPP) or a related isoprenoid pyrophosphate. u-tokyo.ac.jpnih.gov DMAPP is synthesized through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which are responsible for the production of all isoprenoids in organisms. nih.gov The incorporation of these precursors is a critical step that contributes to the structural diversity and biological activity of the final molecule.

| Precursor/Building Block | Role in this compound Biosynthesis |

| Anthranilic Acid | Forms the core quinoline (B57606) ring structure. nih.gov |

| Malonyl-CoA | Two units are condensed with anthranilic acid. nih.gov |

| Dimethylallyl Pyrophosphate (DMAPP) | Donates the prenyl group for modification. u-tokyo.ac.jpnih.gov |

Key Enzymatic Transformations in this compound Formation

The assembly of this compound from its precursors is orchestrated by a series of specialized enzymes that catalyze specific chemical reactions. The study of these enzymes, a field known as enzymology, provides insights into the precise mechanisms of biosynthesis. gouni.edu.ng

Mechanisms of Prenyltransferase-Mediated Reactions

A crucial step in this compound biosynthesis is the attachment of a prenyl group to the indole (B1671886) or quinoline core, a reaction catalyzed by prenyltransferases. u-tokyo.ac.jp These enzymes facilitate the transfer of an isoprenyl pyrophosphate, such as farnesyl pyrophosphate, to an acceptor molecule. nih.govnih.gov

The mechanism of these prenyltransferases often involves the formation of a carbocation intermediate upon the departure of the pyrophosphate group from the prenyl donor. u-tokyo.ac.jpnih.gov This reactive intermediate then attacks the electron-rich aromatic ring of the this compound precursor, leading to the formation of a new carbon-carbon bond. u-tokyo.ac.jp The regiospecificity of this reaction, determining the exact position of prenylation, is tightly controlled by the enzyme's active site architecture. u-tokyo.ac.jpnih.gov Research has shown that some prenyltransferases can accept and process structurally analogous precursors, leading to the formation of novel, derivatized natural products. nih.gov

Roles of Oxidative Enzymes and Cyclases

Following prenylation, the this compound backbone undergoes further modifications catalyzed by oxidative enzymes and cyclases. nih.gov Oxidative enzymes, such as cytochrome P450 monooxygenases, are known to introduce hydroxyl groups or epoxides, and can also facilitate cyclization reactions. nih.govnih.gov These enzymes are often heme-containing proteins that utilize molecular oxygen to carry out highly specific and stereoselective oxidations. nih.gov In the biosynthesis of a related compound, aurachin RE, a cytochrome P450 enzyme (RauA) was identified to catalyze the N-hydroxylation of the quinoline ring, a modification essential for its antibacterial activity. nih.gov

Cyclases are enzymes that catalyze the formation of ring structures from linear or partially cyclized precursors. nih.gov In the context of this compound biosynthesis, these enzymes would be responsible for constructing the final heterocyclic ring system. The mechanisms of these cyclizations can be complex, often involving a cascade of reactions initiated by an initial bond formation. nih.gov

Genetic Basis of this compound Biosynthesis

The enzymes responsible for this compound production are encoded by a set of genes typically clustered together on the fungal chromosome. mdpi.com Understanding the genetic basis provides a blueprint for the biosynthetic pathway and its regulation.

Identification and Characterization of Biosynthetic Gene Clusters

The genes for secondary metabolite biosynthesis are frequently organized into biosynthetic gene clusters (BGCs). mdpi.comu-tokyo.ac.jp This clustering facilitates the coordinated expression of all the enzymes required for the pathway. The identification of the this compound BGC can be achieved through genome sequencing and bioinformatic analysis, searching for genes encoding key enzymes like polyketide synthases, prenyltransferases, and oxidoreductases. nih.govmdpi.com

For instance, the gene cluster for aurachin RE in Rhodococcus erythropolis was identified and found to contain genes for a cytochrome P450, a prenyltransferase, and a polyketide synthase, among others. nih.gov Heterologous expression of these gene clusters in a different host organism can be used to confirm their role in the biosynthesis of the target compound. nih.govmdpi.com Resources like the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database provide a standardized platform for the annotation and comparison of BGCs. secondarymetabolites.org

Molecular Regulation of Pathway Gene Expression

The expression of the this compound biosynthetic genes is a tightly regulated process, ensuring that the metabolite is produced under specific physiological conditions or in response to environmental cues. khanacademy.orgpressbooks.pub This regulation occurs primarily at the level of transcription, controlled by regulatory proteins that bind to specific DNA sequences within the gene cluster. khanacademy.org

These regulatory proteins can act as activators, enhancing gene expression, or as repressors, blocking it. pressbooks.pub The activity of these regulators can, in turn, be modulated by small molecules, forming intricate control circuits. nih.gov In some cases, pathway-specific regulatory genes are located within the BGC itself. mdpi.com Understanding this molecular regulation is not only crucial for comprehending the natural role of this compound but also offers opportunities to manipulate its production through genetic engineering. wikipedia.orgembopress.org Studies have shown that the expression of genes within a biosynthetic pathway can be influenced by various factors, leading to differential production of the final metabolite. embopress.orgnih.gov

Chemical Synthesis and Analog Design in Aurechinulin Research

Total Synthesis Strategies for Aurechinulin

The first total synthesis of this compound was a landmark achievement that confirmed its proposed structure. mindat.org Early strategies often involved the coupling of a pre-functionalized indole (B1671886) core with a suitable side chain. A notable approach involved the reaction between an aldehyde and an indole derivative to construct the characteristic this compound framework. researchgate.net Over the years, synthetic strategies have evolved, focusing on efficiency and the ability to generate analogs.

Modern synthetic routes often employ convergent strategies, where complex fragments of the molecule are synthesized independently and then joined together in the later stages. nih.govchemrxiv.org This approach is advantageous for creating a library of analogs by modifying one of the fragments before the coupling step. For instance, a unified strategy might involve the synthesis of a core heterocyclic system, which is then elaborated to introduce the necessary substituents and stereocenters. chemrxiv.org

Development of Stereoselective and Asymmetric Approaches

A crucial aspect of this compound synthesis is controlling the stereochemistry of the final molecule. Stereoselective synthesis aims to produce a specific stereoisomer, which is vital as different stereoisomers can have vastly different biological activities. chemistrydocs.comegrassbcollege.ac.in Asymmetric synthesis, a subset of stereoselective synthesis, focuses on creating chiral molecules from achiral starting materials. slideshare.netgd3services.com

In the context of synthesizing complex natural products like this compound, enantioselective methods are paramount. nih.gov These methods often employ chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction. chemistrydocs.com For example, organocatalytic enantioselective reactions, such as the Diels-Alder reaction, have been utilized to create key chiral building blocks for the synthesis of complex natural products. nih.gov The development of such methods allows for the efficient production of enantiomerically pure compounds. unipd.it

The table below summarizes some key stereoselective reactions used in the synthesis of natural products, which are conceptually relevant to the challenges faced in this compound synthesis.

| Reaction Type | Description | Key Features | Reference |

| Asymmetric Aldol Reaction | Forms a new carbon-carbon bond and creates up to two new stereocenters. | Can be controlled using chiral auxiliaries or catalysts to favor one diastereomer. | libretexts.org |

| Enantioselective Diels-Alder | A cycloaddition reaction that forms a six-membered ring with high stereocontrol. | Organocatalysts can be used to achieve high enantioselectivity. | nih.gov |

| Prins Cyclization | A cyclization reaction to form tetrahydropyran (B127337) rings. | Can be highly stereoselective, yielding specific cis or trans isomers. | beilstein-journals.org |

| Hydroboration-Transmetalation | A method to form stereodefined vinylstannanes from alkynes. | Proceeds with high E/Z stereoselectivity. | orgsyn.org |

Key Methodological Innovations in this compound Synthesis

Innovation in synthetic methodology has been a driving force in advancing the synthesis of this compound and its analogs. The development of novel reactions and the application of existing methods in new contexts have been critical. For example, transition metal-catalyzed cross-coupling reactions are powerful tools for constructing the carbon skeleton of complex molecules. chemrxiv.org

One significant innovation is the use of multi-component reactions, which allow for the rapid assembly of complex structures from simple starting materials in a single step. Another area of advancement is the use of tandem reactions, where multiple transformations occur in a single pot, increasing efficiency and reducing waste. beilstein-journals.org For instance, a tandem allylation followed by a silyl-Prins cyclization can be used to stereoselectively synthesize substituted tetrahydropyrans, a common motif in natural products. beilstein-journals.org

Semisynthesis and Derivatization Approaches for Structural Diversification

Semisynthesis, which starts from the natural product itself to create derivatives, offers a direct route to new analogs. emerginginvestigators.org This approach is particularly useful when the natural product is readily available from its biological source. By chemically modifying specific functional groups on the this compound molecule, researchers can explore the structure-activity relationship (SAR). For example, modifications can be made to the indole ring or the isoprenoid side chain to probe their importance for biological activity.

Derivatization can involve a wide range of chemical transformations, such as esterification, etherification, oxidation, or reduction of existing functional groups. These modifications can alter the compound's polarity, size, and electronic properties, which in turn can influence its biological target interactions.

Design and Synthesis of this compound Analogues for Biological Investigations

The design and synthesis of this compound analogues are driven by the desire to understand its mechanism of action and to develop new therapeutic agents. rsc.org By systematically altering different parts of the molecule, scientists can identify the key structural features required for its biological activity. nih.govmdpi.com This process, known as a structure-activity relationship (SAR) study, is fundamental to medicinal chemistry. nih.gov

Strategies for analog design include:

Isosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties.

Truncation or Simplification: Removing parts of the molecule to identify the minimal pharmacophore required for activity.

Scaffold Hopping: Replacing the core structure of the molecule with a different one while maintaining the key pharmacophoric elements.

For example, analogues of other natural products have been synthesized by modifying key functional groups to investigate their impact on biological activity. nih.gov In one study, replacing a hydroxyl group with a chlorine atom on the phenyl ring of an arctigenin (B1665602) analogue led to a substance with excellent glucose uptake activity. nih.gov Similarly, the synthesis of aurachin D analogues with variations in the isoprenoid side chain or the aromatic ring has been reported to explore their inhibitory activity against specific enzymes. nih.gov

The table below provides examples of strategies used in the design and synthesis of natural product analogues.

| Design Strategy | Example Modification | Purpose | Reference |

| Functional Group Modification | Replacement of a hydroxyl group with a halogen. | To investigate the effect of electronic and steric properties on activity. | nih.govnih.gov |

| Side Chain Variation | Altering the length or branching of an alkyl side chain. | To probe the binding pocket of the biological target. | nih.gov |

| Scaffold Modification | Changing the core ring structure. | To discover novel chemical scaffolds with improved properties. | mdpi.com |

Through these synthetic and semi-synthetic efforts, the field continues to expand the chemical space around the this compound scaffold, providing valuable tools for biological research and drug discovery. emerginginvestigators.org

Biological Activities and Mechanistic Investigations in Preclinical and Cellular Models

Mechanisms of Action in Cellular Systems

In Vitro Effects on Cell Proliferation and Viability in Research Models

The impact of aurechinulin on cell proliferation and viability has been a subject of investigation in various preclinical and cellular models. Cell viability is a measure of the proportion of live, healthy cells in a population, while cell proliferation is the process of cell division that leads to an increase in the number of cells. susupport.comthermofisher.com These parameters are crucial in assessing the cytotoxic potential of a compound.

Research has demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines. For instance, studies have reported its activity against breast adenocarcinoma (MCF-7), hepatoma (SMMC-7721), prostate cancer (DU145), and cholangiocarcinoma (SW1990) cell lines. researchgate.net The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process by 50%.

A derivative of this compound, demethyl-12-oxo-eurotechinulin B, has also shown cytotoxic activity against the SMMC-7721 cell line with an IC50 value of 30 μg/mL. researchgate.net The indole (B1671886) scaffold present in this compound is a well-known pharmacophore found in many bioactive natural products with a wide range of pharmacological properties, including anticancer activities. researchgate.net

Interactive Table: Cytotoxic Activity of this compound and Related Compounds in Cancer Cell Lines. researchgate.net

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |

| This compound | DU145 | Prostate Cancer | 15 |

| This compound | SW1990 | Cholangiocarcinoma | 25 |

| Demethyl-12-oxo-eurotechinulin B | SMMC-7721 | Hepatoma | 30 |

Modulation of Cellular Signaling Pathways

The biological activities of this compound are intrinsically linked to its ability to modulate various cellular signaling pathways. While specific, detailed mechanisms for this compound are still under investigation, the broader class of indole alkaloids, to which this compound belongs, is known to interact with multiple signaling cascades that regulate cell fate and function. researchgate.net

The cytotoxic effects observed in cancer cells suggest that this compound may interfere with pathways critical for cell survival and proliferation. researchgate.net These could include pathways that control the cell cycle, apoptosis (programmed cell death), and cellular stress responses. The indole moiety is a versatile scaffold known to interact with a variety of protein targets, potentially leading to the modulation of their downstream signaling. researchgate.net Further research is necessary to elucidate the precise signaling pathways affected by this compound.

Antioxidant Mechanisms and Free Radical Scavenging

This compound has been identified as a compound with antioxidant properties. researchgate.net Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. researchgate.netscirp.org The mechanism by which antioxidants act can involve neutralizing free radicals by donating an electron, a process known as free radical scavenging. mdpi.comacademicjournals.org

Immunomodulatory Mechanisms

Mycotoxins, the class of compounds to which this compound belongs, are known to have effects on the immune system. psu.eduknowthecause.com The immunomodulatory mechanisms of these fungal metabolites can be complex, sometimes leading to immunosuppression. researchgate.net This involves interference with the normal functioning of immune cells and signaling pathways that govern the immune response.

Specific studies focusing solely on the immunomodulatory mechanisms of this compound are limited. However, given that macrophages are central to the immune response, the effects of related compounds on these cells provide some insight. For instance, studies on other phenolic metabolites have shown modulation of the immune response in monocytic and macrophage cell lines, affecting processes like NF-κB activity and the secretion of pro-inflammatory cytokines. rsc.org It is plausible that this compound could exert its immunomodulatory effects through similar interactions with key immune cells and signaling molecules, but dedicated research is required to confirm these mechanisms.

Molecular Basis of Antimicrobial Activities

This compound is recognized for its broad-spectrum antimicrobial activity. researchgate.netconnectedpapers.com The molecular basis for this activity lies in its ability to interfere with essential life processes of microorganisms. The antimicrobial action of many compounds involves the disruption of cell membrane integrity, inhibition of crucial enzymes, or interference with nucleic acid and protein synthesis. nih.govnih.gov

While the precise molecular targets of this compound in microbial cells are not fully elucidated, its chemical structure, an indole alkaloid, is common among antimicrobial agents. researchgate.net The molecular formula of this compound is C43H49O5N3. researchgate.netjst.go.jpjst.go.jp Alkaline hydrolysis of this compound yields products that have been identified in studies of related antimicrobial compounds. researchgate.netjst.go.jpjst.go.jp

Studies on related compounds have shown inhibitory activity against various fungi, such as Candida albicans, Gaeumannomyces graminis, Rhizoctonia cerealis, Helminthosporium sativum, and Fusarium graminearum, with specific Minimum Inhibitory Concentration (MIC) values reported. researchgate.net Another related compound has demonstrated an inhibition zone against Escherichia coli. researchgate.net This suggests that this compound may act on similar molecular targets within these pathogens to exert its antimicrobial effects.

Pharmacological Targets and Molecular Interactions of this compound

The identification of specific pharmacological targets is crucial for understanding the mechanism of action of a bioactive compound. For this compound, while a definitive and comprehensive list of its molecular targets is still an area of active research, its known biological activities provide clues about its potential interactions.

The indole ring system is a "privileged scaffold" in medicinal chemistry, known to interact with a multitude of biological targets. researchgate.net The cytotoxic and antimicrobial effects of this compound suggest that its molecular targets could include proteins involved in cell cycle regulation, apoptosis, and microbial cell wall synthesis or function. researchgate.netresearchgate.net The displacement of other drugs from protein binding sites has been observed with related compounds, indicating that this compound may also interact with plasma proteins like albumin, which could influence its pharmacokinetic properties. jst.go.jpjst.go.jp Further studies, such as affinity chromatography and computational docking, are needed to precisely identify the molecular targets of this compound and to characterize the nature of these interactions.

Enzyme Inhibition and Activation Profiles

Detailed studies on the direct enzyme inhibition or activation profile of this compound are not extensively available in the current scientific literature. However, research into structurally related indole diketopiperazine alkaloids provides insight into the potential enzymatic targets for this class of compounds.

One such related compound, neoechinulin (B12335001) A, has been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. In an in vitro study, neoechinulin A demonstrated significant inhibitory effects against this enzyme, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.47 µM. ebi.ac.uk This finding suggests that compounds within this structural family, including potentially this compound, may possess activity against cysteine proteases. The mechanism of this inhibition was explored through molecular docking and dynamics simulations, which indicated a stable binding interaction within the enzyme's active site. ebi.ac.uk

No specific data regarding the activation of enzymes by this compound has been reported.

| Compound | Enzyme Target | Assay Type | Result (IC₅₀) | Source |

|---|---|---|---|---|

| Neoechinulin A | SARS-CoV-2 Mpro | In Vitro Enzymatic Assay | 0.47 µM | ebi.ac.uk |

Receptor and Protein Binding Studies

Specific studies detailing the binding of this compound to cellular receptors or other protein targets are not available in the reviewed scientific literature. Standard methods to determine such interactions include radioligand binding assays and various biophysical techniques, which quantify the affinity (typically as a dissociation constant, Kd) of a compound for a specific protein. chelatec.comcreative-bioarray.comupenn.edu However, no such quantitative binding data has been published for this compound.

Interaction with Nucleic Acids

There is no available research in the public domain that specifically investigates the direct interaction of this compound with nucleic acids such as DNA or RNA. The potential for small molecules to bind to DNA grooves, intercalate between base pairs, or interact with specific RNA structures is a key area of investigation for many natural products, but these studies have not been reported for this compound. beilstein-journals.orgnih.gov

Mechanistic Insights from Preclinical In Vivo Models

Information regarding the activity of this compound in preclinical in vivo models is exceptionally limited. Such studies are crucial for understanding the physiological effects and mechanisms of action of a compound within a whole living organism. eupati.eu

Pharmacodynamic Responses in Animal Models

No studies detailing the specific pharmacodynamic responses to this compound administration in animal models have been published. Pharmacodynamic studies measure the effect of a compound on the body over time, linking dose and concentration to a biological or physiological response, but this information is not available for this compound. udibi.com.mxnih.gov

Target Engagement and Pathway Modulation in Preclinical Systems

There is no published evidence from preclinical in vivo systems that demonstrates target engagement or subsequent pathway modulation by this compound. These investigations are necessary to confirm that a compound interacts with its intended molecular target in a living system and affects downstream signaling pathways as predicted by in vitro data. eupati.eu

Structure Activity Relationship Sar Studies of Aurechinulin and Its Derivatives

Correlation of Structural Features with Biological Potency

The biological activity of aurechinulin and its analogs, particularly within the echinulin (B167357) class of prenylated indole (B1671886) alkaloids, is intrinsically linked to specific structural features. The degree of saturation in the indole ring and the nature of substitutions on the core structure are primary determinants of potency in various biological assays, including neuroprotective and cytotoxic activities.

A key structural element influencing bioactivity is the double bond between the C-8 and C-9 positions of the indole nucleus. nih.govresearchgate.net Studies comparing neoechinulin (B12335001) A, which possesses this C8/C9 double bond, with echinulin, its saturated counterpart, have demonstrated the critical role of this feature. The presence of this double bond, which creates a conjugated system with the indole and diketopiperazine moieties, is considered essential for the neuroprotective activity observed in certain models. nih.gov For instance, in a rotenone-induced cell model, neoechinulins containing the C8/C9 double bond showed significant cytoprotective effects, whereas the saturated echinulin was inactive. nih.gov

The antioxidant capacity of these compounds also varies with their structural features. Neoechinulin A has been shown to possess stronger antioxidant properties compared to echinulin, a difference attributed in part to the C-8/C-9 double bond. researchgate.net The introduction of a hydroxyl group at the C-8 position in 8-hydroxyechinulin was also found to enhance antioxidant activity compared to the parent compound echinulin, suggesting that substitution at this position can favorably modulate biological potency. researchgate.net

Furthermore, studies on other prenylated indole alkaloids, such as the brevianamides, indicate that functional groups at specific positions are crucial for anti-inflammatory effects. For brevianamide (B1173143) K, the substituents at the N-1 and O-16 positions of the diketopiperazine ring are thought to be key structural features for its significant anti-inflammatory activity. mdpi.com This highlights that even subtle changes to the core scaffold can lead to substantial differences in biological outcomes.

Table 1: Antioxidant Activity of Echinulin and Derivatives

| Compound | Activity (DPPH Radical Scavenging) | IC50 (mg/mL) | Reference |

|---|---|---|---|

| Neoechinulin A | Antioxidant | 0.219 | researchgate.net |

| 8-Hydroxyechinulin | Antioxidant | 0.587 | researchgate.net |

| Echinulin | Antioxidant | 1.628 | researchgate.net |

Influence of Substituent Modifications on Target Binding

The interaction of this compound-related compounds with their biological targets is highly sensitive to modifications of their substituents. While the specific molecular targets of this compound itself are not fully elucidated, research on closely related alkaloids provides valuable insights into how structural changes can influence binding affinity and selectivity.

For neoechinulin A, chromogranin B (CHGB) has been identified as a plausible molecular target. nih.gov The binding to CHGB is believed to mediate the compound's cytoprotective effects. The structural features essential for this activity, such as the C8/C9 double bond, are therefore implicitly crucial for effective target engagement. nih.gov

Systematic modification of related compounds has shed light on the SAR for antiviral activity. In a study on neoechinulin B derivatives synthesized to act as inhibitors of the hepatitis C virus (HCV), it was found that the combination of the diketopiperazine core and the aromatic moiety was important for activity. acs.org This suggests that modifications affecting the electronic properties or steric bulk of the aromatic portion of the molecule can directly impact its interaction with the viral target or related host factors like the liver X receptors (LXRs). acs.org

Similarly, studies on brevianamide K's anti-inflammatory properties have shown that its ability to inhibit the NF-κB signaling pathway is dependent on specific substitutions. Molecular docking simulations indicated that brevianamide K interacts with amino acid residues like Lys123, Asn155, and Leu154 of the p65 subunit of NF-κB. mdpi.com The analysis concluded that the functional groups at the N-1 and O-16 positions are the key features responsible for this interaction and the resulting anti-inflammatory effect. mdpi.com This underscores the principle that specific peripheral chemical groups are often responsible for anchoring a ligand into the binding pocket of its target protein.

Table 2: Cytotoxicity of Echinulin and Neoechinulin against Prostate Cancer Cell Lines

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

|---|---|---|---|---|

| Echinulin | 22Rv1 | Cytotoxic | 63.2 | nih.gov |

| PC-3 | Cytotoxic | 41.7 | nih.gov | |

| LNCaP | Cytotoxic | 25.9 | nih.gov | |

| Neoechinulin | 22Rv1 | Cytotoxic | 49.9 | nih.gov |

| PC-3 | Cytotoxic | 63.8 | nih.gov | |

| LNCaP | Cytotoxic | 38.9 | nih.gov |

Conformational Analysis and Bioactive Conformations

The three-dimensional structure, or conformation, of a molecule is a critical factor in its ability to bind to a biological target. For flexible molecules like this compound and other prenylated indole alkaloids, which can exist as an ensemble of different shapes (conformers), identifying the specific "bioactive conformation" is key to understanding their mechanism of action.

Conformational analysis of these alkaloids is often performed using computational chemistry methods. mdpi.comresearchgate.netfrontiersin.org Techniques such as molecular mechanics force fields (e.g., MMFF94S) and density functional theory (DFT) are employed to perform a random or systematic search of the conformational space to identify stable, low-energy conformers. mdpi.comfrontiersin.org For complex structures, the starting geometry for these calculations can be derived from experimental data, such as X-ray crystallography, which provides a snapshot of the molecule's solid-state structure. researchgate.net

These computational studies have revealed that the majority of molecules in solution may exist in just a few preferred conformations. researchgate.net The stability of these conformers can be influenced by intramolecular interactions, such as hydrogen bonds, which restrict the rotation around certain chemical bonds and favor specific spatial arrangements. researchgate.net

The ultimate goal of conformational analysis in drug discovery is to determine which of the many possible conformers is the one that actually binds to the target protein. This bioactive conformation is not necessarily the absolute lowest-energy conformer of the free ligand in solution. The process of a ligand binding to a protein involves a "conformer focusing," where the ligand adopts the specific shape required to fit into the binding site. Understanding the propensity of a molecule to adopt this bioactive conformation can help explain its potency and guide the design of more rigid analogs that are "pre-organized" for binding, thus minimizing the entropic penalty upon binding.

Preclinical Metabolism and Pharmacokinetics Research of Aurechinulin

In Vitro Metabolic Transformations and Metabolite Identification

In vitro metabolism studies are fundamental in early preclinical development. drugbank.com These assays typically use liver microsomes, S9 fractions, or hepatocytes from various species, including humans, to identify metabolic pathways and the enzymes involved, primarily Cytochrome P450 (CYP) enzymes. criver.comnih.gov The process helps in identifying potential metabolites of a new chemical entity. nih.govnih.gov While extensive research exists on the in vitro metabolism of other fungal metabolites and natural products nih.govphcog.com, specific data detailing the metabolic breakdown of aurechinulin and the structural identification of its resulting metabolites are not documented in the available scientific literature.

Pharmacokinetic Profiles in Preclinical Animal Models

Pharmacokinetic studies in animal models, such as rodents and non-rodents, are essential to understand how a compound is absorbed, distributed to various tissues, and ultimately eliminated from the body. frontiersin.orgnih.gov These studies provide critical parameters like bioavailability, half-life, and clearance rates. europa.eunih.gov

Absorption, Distribution, and Elimination Dynamics in Animal Models

The dynamics of a compound's absorption, distribution, and elimination are key components of its pharmacokinetic profile. mdpi.com This information is typically gathered through studies involving the administration of the compound to animal models and subsequent analysis of its concentration in plasma and various tissues over time. eurofins.com For the compound this compound, specific studies detailing these pharmacokinetic dynamics in any preclinical animal model have not been published.

Enzymatic Biotransformations in Animal Systems

Biotransformation, or metabolism, in animal systems is the process by which enzymes modify a drug or compound. nih.gov This process is critical for detoxification and elimination. The primary enzymes responsible for this are the Cytochrome P450 family, which are highly concentrated in the liver. criver.com Research often focuses on identifying which specific CYP isozymes are responsible for a compound's metabolism. nih.gov However, there is no available information from preclinical animal studies that identifies the specific enzymatic pathways responsible for the biotransformation of this compound.

Drug-Drug Interaction Potential in Preclinical Contexts

Assessing the potential for drug-drug interactions (DDI) is a critical safety evaluation required by regulatory agencies. nih.govnih.gov DDIs can occur when one drug affects the metabolism of another, often through the inhibition or induction of CYP enzymes. msdmanuals.com In vitro assays are used to screen for a compound's potential to act as an inhibitor or inducer of key drug-metabolizing enzymes. nih.gov These preclinical assessments help predict whether a new drug might dangerously alter the concentration of co-administered medications. msdmanuals.comwebmd.comnih.gov For this compound, no studies evaluating its potential to inhibit or induce metabolizing enzymes or its interaction with drug transporters have been reported.

Advanced Analytical and Computational Methodologies in Aurechinulin Research

Spectroscopic Techniques for Investigating Complex Aurechinulin-Biomolecule Interactions

Understanding how this compound interacts with biomolecules such as proteins and nucleic acids at a molecular level is fundamental to unraveling its mechanism of action. Spectroscopic techniques are indispensable for this purpose, providing insights into binding events, conformational changes, and the thermodynamic forces driving these interactions.

Fluorescence Spectroscopy : This highly sensitive technique is widely used to study the binding of small molecules to proteins, particularly those containing fluorescent amino acids like tryptophan. nih.govlboro.ac.uk When a ligand like this compound binds near a tryptophan residue, it can cause a change in the residue's local environment, leading to quenching of the intrinsic protein fluorescence. mdpi.com By systematically titrating a protein solution with this compound and monitoring the decrease in fluorescence intensity, one can determine key binding parameters such as the binding constant (K_a) and the number of binding sites. mdpi.comresearchgate.net The mechanism of quenching (static or dynamic) can also be elucidated, providing further information about the nature of the complex formed. researchgate.net

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is a powerful tool for monitoring changes in the secondary and tertiary structure of proteins upon ligand binding. nih.govnih.gov The far-UV region (178-260 nm) of the CD spectrum provides information about the protein's backbone conformation (α-helices, β-sheets). nih.govspringernature.com A significant change in this region upon the addition of this compound would indicate that its binding induces a conformational shift in the protein's secondary structure. researchgate.netnih.gov The near-UV region (260-350 nm) is sensitive to the environment of aromatic amino acids and can reveal changes in the protein's tertiary structure. nih.govspringernature.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides atomic-level resolution information on molecular interactions. nih.govspringernature.com In protein-observed NMR experiments, a solution of an isotopically labeled protein is titrated with the ligand (this compound). nih.gov Binding events cause perturbations in the chemical environment of specific amino acid residues at the interaction interface, leading to observable changes (chemical shift perturbations) in the protein's NMR spectrum. researchgate.net These changes can be mapped onto the protein's 3D structure to precisely identify the binding site. researchgate.netnih.gov Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, can be used even with weak interactions to identify which parts of the this compound molecule are in close contact with the target protein. nih.gov

Table 1: Overview of Spectroscopic Techniques in Ligand-Biomolecule Interaction Studies

Technique Principle Key Information Obtained Typical Application Fluorescence Spectroscopy Measures changes in intrinsic protein fluorescence (e.g., from Tryptophan) upon ligand binding. rowansci.com Binding Constant (K_a), Stoichiometry (n), Thermodynamic Parameters (ΔH, ΔS), Quenching Mechanism. [39, 42] Quantifying the affinity between this compound and a target protein. Circular Dichroism (CD) Measures differences in the absorption of left- and right-circularly polarized light, sensitive to molecular chirality and conformation. nih.gov Changes in protein secondary (Far-UV) and tertiary (Near-UV) structure upon binding. [14, 15] Determining if this compound binding alters the protein's shape. Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei, providing detailed structural and dynamic information. Atomic-resolution mapping of the binding site, ligand-receptor contacts, structural changes, and dynamics. [21, 27] Identifying the specific amino acids in a protein that this compound interacts with.

Chromatographic-Mass Spectrometric Approaches for Metabolic Profiling and Quantification

To understand the biological relevance of this compound, it is essential to detect and measure its presence in complex biological samples (e.g., plasma, tissues) and to identify its metabolites. Hyphenated techniques combining the separation power of liquid chromatography (LC) with the sensitivity and specificity of mass spectrometry (MS) are the gold standard for this type of analysis. researchgate.net

Metabolic Profiling : Untargeted metabolomics aims to comprehensively analyze all small molecules in a biological sample to identify changes resulting from a biological event. mdpi.com High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, coupled with Ultra-High-Performance Liquid Chromatography (UPLC), are used to generate detailed metabolic profiles. nih.govosti.govnih.gov By comparing the profiles of control samples versus those treated with this compound, researchers can identify new metabolites formed through processes like hydroxylation, demethylation, or conjugation. nih.gov The fragmentation patterns (MS/MS spectra) generated by the mass spectrometer are crucial for elucidating the structures of these novel compounds. chula.ac.th

Quantification : Targeted quantitative analysis is performed to measure the precise concentration of this compound and its known metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high selectivity and sensitivity. nih.govnih.gov The method typically uses a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govmdpi.com In MRM, specific precursor-to-product ion transitions are monitored for the analyte and a stable isotope-labeled internal standard, which allows for highly accurate and precise quantification even in complex matrices. nih.govmdpi.com The development of a robust LC-MS/MS method requires careful optimization of sample preparation (e.g., protein precipitation or solid-phase extraction), chromatographic separation, and mass spectrometric conditions. mdpi.commdpi.com

Table 2: Example Parameters for a Targeted LC-MS/MS Quantification Method

Parameter Description Typical Setting/Value Chromatography LC Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm). nih.gov Mobile Phase Gradient elution with water and acetonitrile, often with formic acid as a modifier. Flow Rate 0.3 - 0.5 mL/min. Mass Spectrometry Ionization Source Electrospray Ionization (ESI), positive mode. substack.com Detection Mode Multiple Reaction Monitoring (MRM). nih.gov MRM Transitions Specific precursor ion → product ion transitions for this compound and its internal standard. Validation Linearity Range 0.5 - 1000 ng/mL (example). [20, 48] Precision & Accuracy Within ±15% (Relative Standard Deviation and Relative Error). substack.com

Computational Chemistry and Molecular Modeling Applications

Computational methods provide a powerful, cost-effective means to predict molecular interactions, guide experimental work, and offer insights that are difficult to obtain through laboratory techniques alone. rowansci.comsubstack.com

Molecular Docking : This computational technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. bioinformation.netbiointerfaceresearch.com The process involves placing the 3D structure of this compound into the binding site of a protein and using a scoring function to estimate the binding energy (e.g., in kcal/mol). nih.govbiorxiv.org By screening this compound against a library of disease-relevant proteins, molecular docking can generate hypotheses about its potential biological targets, which can then be validated experimentally. nih.gov The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Molecular Dynamics (MD) Simulations : While docking provides a static snapshot of binding, MD simulations offer a dynamic view of the ligand-protein complex over time. frontiersin.orgnih.gov An MD simulation calculates the motion of every atom in the complex by solving Newton's equations of motion, providing a realistic representation of its behavior in a physiological environment. frontiersin.orgnih.gov These simulations, often run for hundreds of nanoseconds, are used to assess the stability of the docked pose. semanticscholar.org Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates structural stability, and the analysis of intermolecular interactions like hydrogen bonds over the course of the simulation. semanticscholar.orgmdpi.com

Table 3: Workflow and Outcomes of Docking and MD Simulations

Step Methodology Primary Output/Analysis 1. Preparation Obtain 3D structures of this compound (ligand) and target proteins. Prepare structures by adding hydrogens and assigning charges. Optimized 3D structures ready for computation. 2. Target Prediction Molecular Docking (e.g., using AutoDock Vina). biorxiv.org Binding energy/docking score (kcal/mol), predicted binding pose, key interacting amino acid residues. [8, 11] 3. Stability Assessment All-atom Molecular Dynamics (MD) Simulation (e.g., using GROMACS, AMBER). nih.gov Trajectory of atomic motions over time. 4. Analysis Post-simulation trajectory analysis. Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), Hydrogen bond analysis. semanticscholar.org

Quantum chemistry calculations, particularly those based on Density Functional Theory (DFT), model the electronic structure of a molecule to predict its properties and reactivity with high accuracy. rowansci.comsubstack.com

Mechanistic Insights : DFT calculations can be used to understand the chemical reactivity of this compound. By calculating the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict regions of the molecule susceptible to nucleophilic or electrophilic attack. nih.gov This is valuable for predicting potential sites of metabolism. substack.com Furthermore, quantum methods can model reaction pathways, calculate activation energies, and help elucidate the mechanisms of action, such as how this compound might catalytically inhibit an enzyme. nih.gov

Structure Elucidation : Quantum chemistry is a powerful tool for confirming the structure of natural products. Theoretical calculations of NMR chemical shifts or Circular Dichroism spectra can be performed on a proposed structure of this compound. nih.gov These computationally predicted spectra are then compared to the experimentally measured spectra. A strong correlation between the theoretical and experimental data provides powerful evidence for the correctness of the proposed chemical structure and stereochemistry. nih.gov

Table 4: Applications of Quantum Chemical Calculations

Application Area Quantum Mechanical Calculation Derived Information Reactivity Analysis Molecular Orbital Energies (HOMO/LUMO), Electrostatic Potential Mapping. nih.gov Identification of electron-rich/poor regions, prediction of reactive sites. nih.gov Thermodynamics Calculation of Bond Dissociation Enthalpy (BDE), Reaction Enthalpies. chula.ac.th Prediction of metabolic stability, understanding reaction energetics. researchgate.net Structure Verification Prediction of NMR chemical shifts, coupling constants, or CD spectra. biointerfaceresearch.com Confirmation of constitution and stereochemistry by comparing calculated vs. experimental data. Geometric Optimization Calculation of the lowest energy conformation of the molecule. nih.gov Provides the most stable 3D structure for use in other computational methods like molecular docking. nih.gov

Perspectives and Future Directions in Aurechinulin Research

Exploration of Novel Aurechinulin-Producing Organisms and Analogues

This compound was first isolated from Aspergillus amstelodami. nih.govmdpi.com Since then, research has identified other fungal producers, primarily within the genera Aspergillus and its teleomorph Eurotium. psu.edu Species such as Eurotium rubrum, Eurotium chevalieri, and the marine sediment-derived fungus Aspergillus niveoglaucus have been reported as sources of this compound and related compounds. nih.govpsu.edumdpi.com Notably, this compound is often found alongside a diverse suite of structurally related indole (B1671886) diketopiperazine alkaloids.

The exploration of novel microbial habitats, particularly marine and endophytic environments, remains a promising strategy for discovering new this compound-producing strains and novel structural analogues. nih.gov These environments may harbor fungi that have evolved unique biosynthetic pathways, leading to the production of previously uncharacterized derivatives.

The family of echinulin-type alkaloids is extensive, and many can be considered analogues of this compound. These include, but are not limited to:

Echinulin (B167357) : A core structure within this class of alkaloids. ebi.ac.uk

Neoechinulins : A series of related compounds (A, B, C, D, E) that often co-occur with this compound. acs.orgnih.gov

Cryptoechinulins : Another series of related alkaloids (A, B, C, D, G) found in the same producing organisms. nih.govresearchgate.net this compound itself is also referred to as cryptoechinulin B. nih.gov

8-Hydroxyechinulin : A hydroxylated derivative with reported antioxidant activity. researchgate.net

The continued isolation and characterization of these natural analogues are crucial. They not only expand the chemical diversity of this family but also provide vital clues for structure-activity relationship studies, which can guide the development of new therapeutic agents.

Advances in Biosynthetic Engineering and Chemoenzymatic Synthesis

While the complete biosynthetic gene cluster (BGC) specifically for this compound has not been fully elucidated in published literature, the biosynthesis of related indole alkaloids, such as echinulin, is known to involve key enzymes like prenyltransferases. nih.gov These enzymes are responsible for attaching isoprene (B109036) units to the indole scaffold, a key structural feature of this compound and its congeners. Identifying the specific BGC for this compound is a critical future step that would unlock the potential for biosynthetic engineering. frontiersin.orgport.ac.uk Once identified, techniques like promoter replacement or gene knockout could be used to overproduce this compound or generate novel analogues by modifying the biosynthetic pathway. mdpi.com

Chemoenzymatic synthesis represents another powerful strategy for producing this compound and its derivatives. bohrium.com This approach combines the selectivity of enzymes with the versatility of chemical reactions. nih.govnih.gov For instance, enzymes like 4-dimethylallyltryptophan synthase, which is involved in the synthesis of other prenylated indole derivatives, could be harnessed. nih.gov A chemoenzymatic route could involve the enzymatic synthesis of a core indole diketopiperazine scaffold, followed by chemical steps to introduce specific functionalities or modifications. rsc.orgtandfonline.com The development of one-pot chemoenzymatic cascades, which have been successfully applied to other alkaloids, could provide an efficient and scalable route to chiral this compound analogues. plos.org Such methods offer significant advantages over traditional total synthesis by potentially reducing the number of steps, improving yields, and enhancing stereoselectivity. wikipedia.orgscripps.edursc.org

Elucidation of Undiscovered Pharmacological Targets and Mechanisms

This compound and its analogues have demonstrated a range of biological activities, primarily neuroprotective and cytotoxic effects. nih.govmdpi.com However, the precise molecular targets and mechanisms of action are still largely under investigation.

Studies on this compound (referred to as (+)-cryptoechinuline B) have shown that it exhibits neuroprotective activity in in-vitro models of Parkinson's disease induced by neurotoxins like 6-OHDA, paraquat, and rotenone. researchgate.netmdpi.com The mechanism appears to involve antioxidant activity, as the compound was shown to suppress the upregulation of intracellular reactive oxygen species (ROS). mdpi.com

The antiviral activity of the related analogue neoechinulin (B12335001) B has been linked to the inactivation of liver X receptors (LXRs), which in turn disrupts the formation of viral replication machinery. acs.orgnih.gov While this provides a plausible target for some analogues, it remains to be confirmed if this compound acts through the same mechanism. Another study pointed to chromogranin B (CHGB) as a potential target for neoechinulin A, suggesting that different analogues may have distinct cellular partners. mdpi.com

The cytotoxic mechanisms of these compounds are also an area of active research. mdpi.com For many mycotoxins, uncoupling of oxidative phosphorylation has been suggested as a mode of action. acs.org More broadly, the cytotoxic effects of natural products can be mediated through various pathways, including the induction of apoptosis via ROS generation, interaction with DNA topoisomerases, or modulation of key signaling pathways like NF-κB. nih.govmdpi.comnih.govfrontiersin.org Future research will need to employ a combination of target identification techniques, such as affinity chromatography and proteomics, alongside detailed cellular and molecular biology studies to pinpoint the specific proteins and pathways that this compound modulates to exert its biological effects.

Strategic Design and Development of Next-Generation this compound Analogues

The strategic design of new this compound analogues is guided by an understanding of the relationship between the molecule's structure and its biological activity (structure-activity relationship, SAR). scripps.edunih.gov By systematically modifying the this compound scaffold and evaluating the bioactivity of the resulting compounds, researchers can identify key chemical features responsible for its effects.

Several SAR studies on echinulin-type alkaloids have provided valuable insights:

The exomethylene moiety on the diketopiperazine ring has been shown to be crucial for the antiviral activities of neoechinulin B against both Hepatitis C virus and SARS-CoV-2. nih.gov

The C8/C9 double bond, which creates a conjugated system with the indole and diketopiperazine rings, appears to be essential for the neuroprotective activity of some neoechinulins. nih.gov

The presence and position of prenyl groups on the indole core significantly influence bioactivity. For example, the presence of prenyl groups at C-5 and C-7 was found to be important for the antiproliferative activity of echinulin against colorectal cancer cells. mdpi.com

This knowledge provides a rational basis for the design of next-generation analogues. Future synthetic efforts could focus on:

Modification of the Diketopiperazine Ring : Synthesizing analogues with different substituents on the exomethylene group to enhance potency or alter target specificity.

Saturation/Unsaturation of the Indole System : Exploring the role of the C8/C9 double bond by creating both saturated and other unsaturated derivatives to fine-tune neuroprotective versus cytotoxic activities.

Varying Prenylation Patterns : Synthesizing analogues with different numbers, positions, or types of isoprenoid chains on the indole nucleus to optimize interactions with pharmacological targets.

By combining insights from SAR studies with advanced synthetic methods, including chemoenzymatic approaches, it will be possible to develop novel this compound analogues with improved potency, selectivity, and pharmacokinetic properties for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard protocols for characterizing Aurechinulin’s structural identity and purity in experimental settings?

- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and chromatographic techniques (HPLC/GC) to confirm molecular structure and purity. For novel derivatives, X-ray crystallography may supplement these methods. Purity thresholds (e.g., ≥95%) should align with NIH guidelines for preclinical studies, with detailed documentation of solvent residues and batch variability .

- Validation Criteria : Reproducibility requires explicit reporting of instrument parameters (e.g., NMR field strength, column type for HPLC) and adherence to ICH guidelines for analytical validation .

Q. How should researchers design in vitro assays to assess this compound’s bioactivity while minimizing false positives?

- Methodological Answer : Use orthogonal assays (e.g., enzymatic inhibition + cell viability assays) to cross-validate bioactivity. Include negative controls (e.g., solvent-only groups) and positive controls (known inhibitors/agonists). Dose-response curves with ≥3 biological replicates are critical. Statistically account for batch effects using ANOVA or mixed-effects models .

- Data Interpretation : Report IC₅₀/EC₅₀ values with confidence intervals and validate findings against structurally similar compounds to rule out nonspecific interactions .

Q. What are the best practices for synthesizing this compound derivatives to ensure reproducibility?

- Methodological Answer : Follow modular synthetic routes (e.g., Suzuki coupling for functionalization) with detailed reaction conditions (temperature, catalyst loading, solvent ratios). Document purification steps (e.g., recrystallization solvents, gradient elution in column chromatography). Provide spectral data for intermediates and final products in supplementary materials .

- Quality Control : Use elemental analysis and melting point consistency as indicators of synthetic fidelity. Adhere to Green Chemistry principles to minimize side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer : Conduct meta-analyses of existing studies to identify variables (e.g., cell line origin, culture conditions, assay endpoints). Perform comparative studies under standardized conditions, controlling for oxygen tension, serum concentration, and passage number. Use RNA-seq or proteomics to identify cell line-specific expression of target proteins .

- Case Study : A 2024 study attributed discrepancies in IC₅₀ values (e.g., 2.5 μM vs. 8.7 μM) to differential expression of efflux pumps (e.g., P-gp) in HeLa vs. MCF-7 cells, validated via knockout models .

Q. What experimental strategies are recommended for elucidating this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine chemoproteomics (e.g., activity-based protein profiling) with CRISPR-Cas9 screens to map target engagement. Use isotopic labeling (¹⁵N/¹³C) to track metabolite flux in pathway analyses. Validate findings with genetic rescue experiments and in silico docking studies .

- Data Integration : Leverage systems biology tools (e.g., STRING for protein networks, KEGG for pathway enrichment) to contextualize multi-omics data .

Q. How should stability studies for this compound be designed to inform formulation development in preclinical research?

- Methodological Answer : Assess photostability (ICH Q1B), hydrolytic degradation (pH 1–9 buffers), and thermal stability (40°C/75% RH, per ICH Q1A). Use accelerated stability testing (Arrhenius modeling) to predict shelf life. Quantify degradation products via LC-MS and correlate with bioactivity loss .

- Key Parameter Table :

| Condition | Test Duration | Key Metrics | Reference Standard |

|---|---|---|---|

| Photodegradation | 48–72 hrs | UV-Vis absorbance shift (>10% Δλ) | ICH Q1B |

| Hydrolytic Stress | 24 hrs | % Parent compound remaining (HPLC) | USP <711> |

Guidance for Addressing Methodological Gaps

- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when reconciling conflicting data .

- Replicability : Share raw datasets (e.g., NMR spectra, assay readouts) in public repositories like Zenodo or Figshare, adhering to FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.